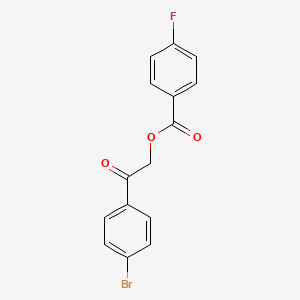![molecular formula C17H19N3O B5769647 N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)
N-[2-(1-piperidinyl)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-piperidinyl)phenyl]nicotinamide, also known as PPNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNA is a derivative of nicotinamide, which is a form of vitamin B3 that plays a crucial role in cellular metabolism. PPNA has been studied extensively for its ability to modulate various biological processes, including inflammation, oxidative stress, and apoptosis.
科学研究应用
N-[2-(1-piperidinyl)phenyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific biological pathways.
作用机制
N-[2-(1-piperidinyl)phenyl]nicotinamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activity of these pathways, leading to the suppression of inflammation, oxidative stress, and apoptosis. This compound also activates the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to protect neurons from oxidative stress and inflammation, reduce the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-(1-piperidinyl)phenyl]nicotinamide has several advantages for lab experiments, including its high solubility in water and its ability to modulate multiple biological pathways. However, this compound also has some limitations, including its relatively low yield during synthesis and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-[2-(1-piperidinyl)phenyl]nicotinamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new biological targets for this compound. This compound has also shown promise as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases, and further studies are needed to evaluate its efficacy and safety in clinical trials.
合成方法
N-[2-(1-piperidinyl)phenyl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-bromonicotinic acid with piperidine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 50%.
属性
IUPAC Name |
N-(2-piperidin-1-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(14-7-6-10-18-13-14)19-15-8-2-3-9-16(15)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQWLQVUXQKHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5769575.png)
![1-(4-methylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5769579.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
